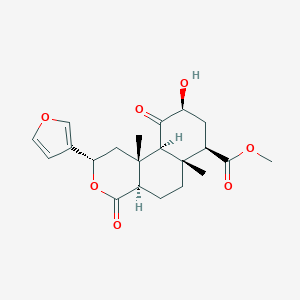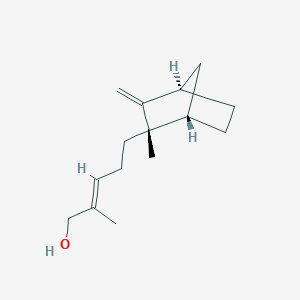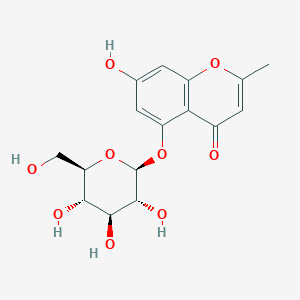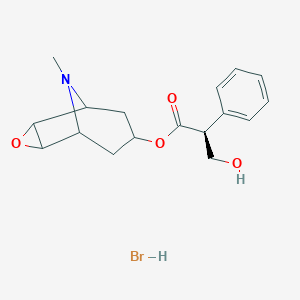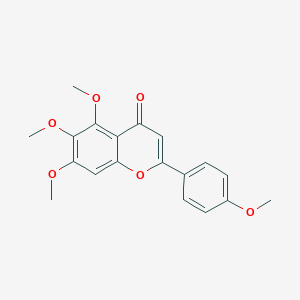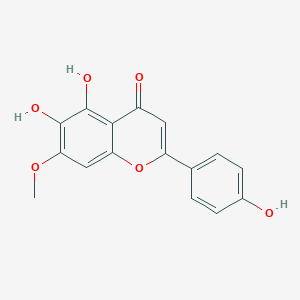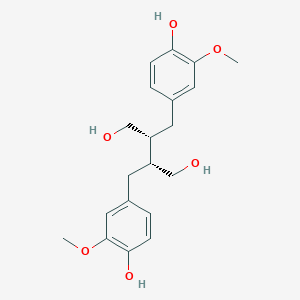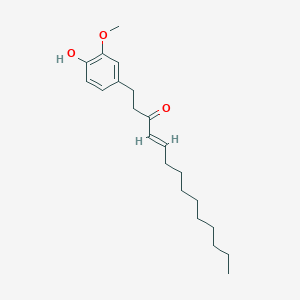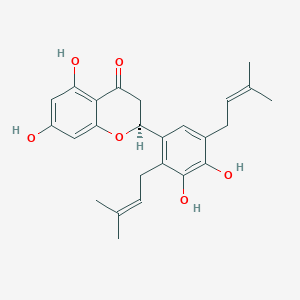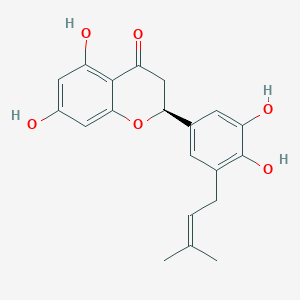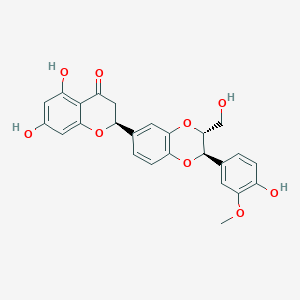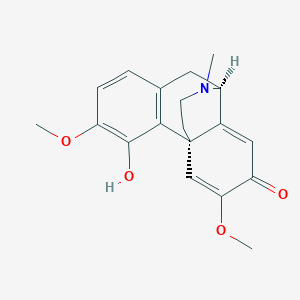
Sinoacutine
Vue d'ensemble
Description
La sinoacutine est un alcaloïde morphinoid extrait de la plante Stephania yunnanensis H. S. Lo et Stephania epigaea H.S. Lo . Elle est connue pour ses propriétés anti-inflammatoires, analgésiques et antipyrétiques, ce qui en fait un composé précieux en médecine traditionnelle chinoise .
Applications De Recherche Scientifique
Sinoacutine has a wide range of scientific research applications:
Mécanisme D'action
Target of Action
Sinoacutine primarily targets Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2) . These enzymes play crucial roles in the inflammatory response. iNOS is involved in the production of nitric oxide (NO), a free radical involved in cell signaling and inflammation. COX-2 is an enzyme responsible for the formation of prostanoids, including prostaglandin E2 (PGE2), which are mediators of inflammation .
Mode of Action
This compound interacts with its targets by inhibiting their activity. It has been found to reduce the levels of NO, TNF-α, IL-1β, and PGE2, but increase the levels of IL-6 . This compound inhibits the gene expression of iNOS and significantly reduces the protein levels of both iNOS and COX-2 .
Biochemical Pathways
This compound affects several signaling pathways, including the NF-κB , JNK , and MAPK pathways . It inhibits the phosphorylation of p65 in the NF-κB and c-Jun NH2 terminal kinase (JNK) signaling pathways but promotes the phosphorylation of extracellular signal-regulated kinase (ERK) and p38 in the MAPK signaling pathway . These pathways play key roles in the regulation of immune and inflammatory responses.
Pharmacokinetics
The pharmacokinetics of a drug can greatly influence its bioavailability and therapeutic efficacy .
Result of Action
The inhibition of iNOS and COX-2 by this compound leads to a reduction in the levels of inflammatory mediators such as NO, TNF-α, IL-1β, and PGE2 . This results in an overall anti-inflammatory effect, making this compound a promising drug to alleviate inflammatory reactions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound . Factors such as exposure to toxins, diet, stress, and other lifestyle factors can impact the effectiveness of a drug . .
Analyse Biochimique
Biochemical Properties
Sinoacutine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit the gene expression of nitric oxide synthase (iNOS) in RAW264.7 cells . It also significantly inhibits protein levels of both iNOS and COX-2 .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. In a study using a RAW264.7 cell model, this compound was found to reduce levels of nitric oxide (NO), tumor necrosis factor-α (TNF-α), interleukin (IL)-1β, and prostaglandin E2 (PGE2), but increased levels of IL-6 .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It inhibits the phosphorylation of p65 in the NF-κB and c-Jun NH2 terminal kinase (JNK) signaling pathways but promotes the phosphorylation of extracellular signal-regulated kinase (ERK) and p38 in the MAPK signaling pathway .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La sinoacutine est généralement extraite des racines de Stephania yunnanensis et de Stephania epigaea. Le processus d'extraction implique l'utilisation de solvants organiques tels que le méthanol, l'éthanol et le diméthylsulfoxyde (DMSO) . La matière végétale est d'abord séchée et réduite en poudre, puis soumise à une extraction par solvant. L'extrait est ensuite purifié à l'aide de techniques chromatographiques pour isoler la this compound.
Méthodes de production industrielle : La production industrielle de this compound suit des processus d'extraction et de purification similaires, mais à plus grande échelle. Des techniques avancées telles que la chromatographie liquide ultra-performante couplée à la spectrométrie de masse en tandem (UPLC-MS/MS) sont utilisées pour garantir une pureté et un rendement élevés .
Analyse Des Réactions Chimiques
Types de réactions : La sinoacutine subit diverses réactions chimiques, notamment :
Oxydation : La this compound peut être oxydée pour former différents dérivés.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels de la this compound.
Substitution : Les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels dans la molécule de this compound.
Réactifs et conditions courants :
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Des réactifs comme les halogènes et les agents alkylants sont utilisés pour les réactions de substitution.
Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation de dérivés hydroxylés, tandis que la réduction peut produire des produits désoxygénés.
4. Applications de la recherche scientifique
La this compound a une large gamme d'applications de recherche scientifique :
5. Mécanisme d'action
La this compound exerce ses effets en modulant diverses cibles et voies moléculaires :
Comparaison Avec Des Composés Similaires
La sinoacutine est similaire à d'autres alcaloïdes tels que la sinoménine, qui est également dérivée de plantes de la famille des Menispermaceae . La this compound possède des propriétés uniques qui la distinguent des autres composés :
Liste des composés similaires :
- Sinoménine
- Palmatine
- Magnocurarine
- Columbamine
- Jatrorrhizine
Propriétés
IUPAC Name |
(1R,9S)-3-hydroxy-4,13-dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10,13-pentaen-12-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-20-7-6-19-10-16(24-3)14(21)9-12(19)13(20)8-11-4-5-15(23-2)18(22)17(11)19/h4-5,9-10,13,22H,6-8H2,1-3H3/t13-,19+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVTRUVGBZQJVTF-ORAYPTAESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23C=C(C(=O)C=C2C1CC4=C3C(=C(C=C4)OC)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@@]23C=C(C(=O)C=C2[C@@H]1CC4=C3C(=C(C=C4)OC)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201026889 | |
| Record name | Sinoacutine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201026889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4090-18-0 | |
| Record name | Salutaridine, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004090180 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sinoacutine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201026889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4090-18-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SALUTARIDINE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7UOY4F98SF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


